[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester [5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 1208081-61-1
VCID: VC2690447
InChI: InChI=1S/C12H11FN2O3/c1-2-17-11(16)7-10-14-12(18-15-10)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3
SMILES: CCOC(=O)CC1=NOC(=N1)C2=CC(=CC=C2)F
Molecular Formula: C12H11FN2O3
Molecular Weight: 250.23 g/mol

[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester

CAS No.: 1208081-61-1

Cat. No.: VC2690447

Molecular Formula: C12H11FN2O3

Molecular Weight: 250.23 g/mol

* For research use only. Not for human or veterinary use.

[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester - 1208081-61-1

Specification

CAS No. 1208081-61-1
Molecular Formula C12H11FN2O3
Molecular Weight 250.23 g/mol
IUPAC Name ethyl 2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate
Standard InChI InChI=1S/C12H11FN2O3/c1-2-17-11(16)7-10-14-12(18-15-10)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3
Standard InChI Key CCGSHVJLGMBBCP-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=NOC(=N1)C2=CC(=CC=C2)F
Canonical SMILES CCOC(=O)CC1=NOC(=N1)C2=CC(=CC=C2)F

Introduction

Chemical Identity and Structure

Basic Information

[5-(3-Fluoro-phenyl)- oxadiazol-3-yl]-acetic acid ethyl ester is identified by its CAS registry number 1208081-61-1. The compound has a molecular formula of C12H11FN2O3 and a precise molecular weight of 250.23 g/mol . This heterocyclic compound belongs to the class of 1,2,4-oxadiazoles, which are five-membered aromatic rings containing one oxygen atom and two nitrogen atoms in positions 1, 2, and 4.

Structural Features

The molecular structure of this compound consists of several key functional groups that determine its chemical behavior. The central 1,2,4-oxadiazole ring serves as the core scaffold, which is substituted at position 5 with a 3-fluorophenyl group. The fluorine atom at the meta position of the phenyl ring imparts specific electronic properties to the molecule, influencing its lipophilicity and potential binding interactions with biological targets. At position 3 of the oxadiazole ring, there is an acetic acid ethyl ester side chain, which provides an additional site for chemical modifications and may contribute to the compound's pharmacokinetic properties .

Structural Comparison with Related Compounds

When compared to similar compounds such as (5-Phenyl- oxadiazol-3-yl)-acetic acid ethyl ester, the key difference lies in the fluorine substitution on the phenyl ring . This fluorine atom significantly alters the electronic distribution and reactivity of the molecule. Similarly, compounds like [5-(3-Trifluoromethyl-phenyl)- oxadiazol-3-yl]-acetic acid ethyl ester feature a trifluoromethyl group instead of a single fluorine atom, which further changes the lipophilicity and metabolic stability of the molecule .

Physical and Chemical Properties

Stability Considerations

Applications in Research and Development

Role as a Chemical Intermediate

As suggested by its classification as an API (Active Pharmaceutical Ingredient) intermediate by manufacturers, [5-(3-Fluoro-phenyl)- oxadiazol-3-yl]-acetic acid ethyl ester likely serves as a valuable building block in the synthesis of more complex pharmaceutical compounds . The presence of both the oxadiazole ring and the ester functionality provides multiple sites for further chemical modifications, making it versatile in the design of bioactive molecules.

Structure-Activity Relationships

Studies on related compounds suggest that the fluorine substitution on the phenyl ring can significantly influence the biological activity and pharmacokinetic properties of oxadiazole derivatives. Fluorine atoms are often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity to target proteins. The ethyl ester group may serve as a prodrug feature that can be metabolized in vivo to release the corresponding carboxylic acid, which might be the pharmacologically active form of the compound .

Analytical Characterization

Identification Methods

While specific analytical data for [5-(3-Fluoro-phenyl)- oxadiazol-3-yl]-acetic acid ethyl ester was limited in the search results, standard analytical techniques for similar compounds typically include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight determination

  • Infrared (IR) spectroscopy for functional group identification

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

These analytical methods collectively provide comprehensive characterization of the compound's structure and purity.

Spectral Data

For similar compounds like [5-(3-Trifluoromethyl-phenyl)-[1,2,]oxadiazol-3-yl]-acetic acid ethyl ester, information such as InChI keys and SMILES notations are available in chemical databases, enabling computational analysis and structural comparisons . For the specific compound [5-(3-Fluoro-phenyl)- oxadiazol-3-yl]-acetic acid ethyl ester, similar structural descriptors would be valuable for researchers working with this molecule.

Comparison with Structural Analogues

Structural Variations and Their Impact

Several structural analogues of [5-(3-Fluoro-phenyl)- oxadiazol-3-yl]-acetic acid ethyl ester were identified in the search results, varying primarily in the substitution pattern on the phenyl ring:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
[5-(3-Fluoro-phenyl)- oxadiazol-3-yl]-acetic acid ethyl ester1208081-61-1C12H11FN2O3250.233-Fluoro substitution
[5-(3-Trifluoromethyl-phenyl)- oxadiazol-3-yl]-acetic acid ethyl ester1208081-92-8C13H11F3N2O3300.233-Trifluoromethyl substitution
[5-(4-Trifluoromethyl-phenyl)- oxadiazol-3-yl]-acetic acid ethyl ester1208081-48-4C13H11F3N2O3300.234-Trifluoromethyl substitution
(5-Phenyl- oxadiazol-3-yl)-acetic acid ethyl esterNot specifiedC12H12N2O3232.23No fluorine substitution

These structural variations can significantly influence the compounds' physicochemical properties, metabolic stability, and biological activity profiles .

Future Research Directions

Emerging Trends

Recent trends in medicinal chemistry suggest increasing interest in fluorinated heterocycles for drug development, indicating potential growth in research involving compounds like [5-(3-Fluoro-phenyl)- oxadiazol-3-yl]-acetic acid ethyl ester. The unique properties conferred by the fluorine substitution continue to attract attention in pharmaceutical research, particularly in the development of metabolically stable drug candidates .

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